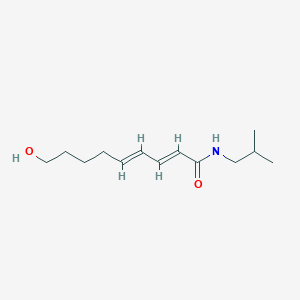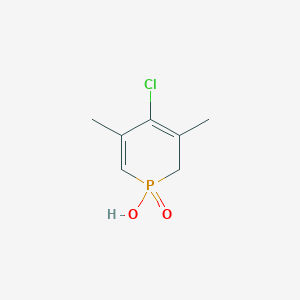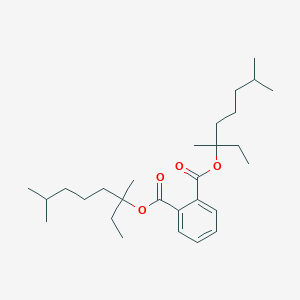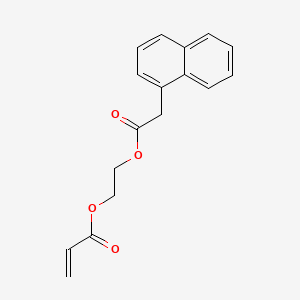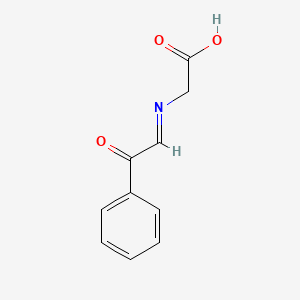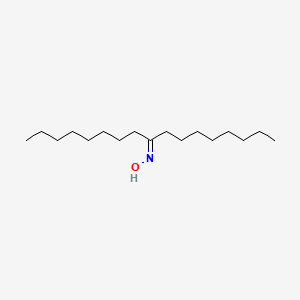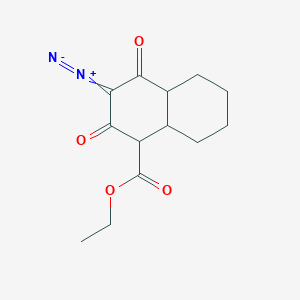acetate CAS No. 114011-54-0](/img/structure/B14315345.png)
Ethyl [(E)-(3-acetylphenyl)diazenyl](cyano)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-(3-acetylphenyl)diazenylacetate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(3-acetylphenyl)diazenylacetate typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The diazotization reaction is carried out by treating an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with ethyl cyanoacetate under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of azo dyes like Ethyl (E)-(3-acetylphenyl)diazenylacetate is often carried out in large reactors where precise control over temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl (E)-(3-acetylphenyl)diazenylacetate can undergo various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives depending on the reagents used.
科学研究应用
Ethyl (E)-(3-acetylphenyl)diazenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用机制
The mechanism of action of Ethyl (E)-(3-acetylphenyl)diazenylacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Ethyl cyanoacetate: A simpler ester with a cyano group, used as a starting material in organic synthesis.
Ethyl diazoacetate: Contains a diazo group and is used in cyclopropanation reactions.
Uniqueness
Ethyl (E)-(3-acetylphenyl)diazenylacetate is unique due to the presence of both an azo group and a cyanoacetate moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
114011-54-0 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
ethyl 2-[(3-acetylphenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)12(8-14)16-15-11-6-4-5-10(7-11)9(2)17/h4-7,12H,3H2,1-2H3 |
InChI 键 |
ZVCNMLSFBUIJFV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)N=NC1=CC=CC(=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
